2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-29-17-10-15(11-18(12-17)30-2)25-22-19-7-3-4-8-20(19)26-23(27-22)32-14-21(28)24-13-16-6-5-9-31-16/h3-4,7-8,10-12,16H,5-6,9,13-14H2,1-2H3,(H,24,28)(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMUJYZNQDKDLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC(=O)NCC4CCCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps, starting from commercially available starting materials
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under reflux conditions.
Introduction of 3,5-Dimethoxyphenyl Group: This step involves the nucleophilic substitution reaction where the 3,5-dimethoxyphenylamine is reacted with the quinazoline core in the presence of a suitable base.
Attachment of Oxolan-2-ylmethyl Group: The final step involves the reaction of the intermediate compound with oxolan-2-ylmethylamine under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is structurally analogous to several quinazoline and triazole derivatives with sulfanyl acetamide linkages. Key comparisons include:
*Calculated based on molecular formulas.
Physicochemical Properties
- Solubility: The oxolan-2-ylmethyl group may confer higher aqueous solubility than purely aromatic substituents (e.g., 3,5-dimethylphenyl in ) due to its oxygen heterocycle .
- Hydrogen Bonding: The sulfamoylphenyl group in provides stronger hydrogen-bonding capacity than the dimethoxyphenyl group, possibly improving target binding affinity.
Spectral and Crystallographic Data
- IR/NMR: The target compound’s carbonyl (C=O, ~1660 cm⁻¹) and sulfanyl (C–S, ~700 cm⁻¹) stretches align with reported quinazoline acetamides .
- Crystallography: SHELX-refined structures () of related compounds reveal planar quinazolinone cores and intermolecular hydrogen bonding, critical for stability .
Biological Activity
The compound 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This compound's unique structural features suggest potential applications in various therapeutic areas, especially oncology.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 476.55 g/mol. Its structure includes a quinazoline core with a sulfanyl group and methoxyphenyl substituents, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H24N4O4S |
| Molecular Weight | 476.55 g/mol |
| Chemical Structure | Chemical Structure |
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in various studies:
- Mechanism of Action : It is believed to inhibit specific kinases involved in cancer cell proliferation and survival. For instance, studies indicate that similar compounds exhibit significant inhibition against the epidermal growth factor receptor (EGFR), which is crucial in many cancers, including breast and lung cancer .
- In Vitro Studies : In vitro assays have demonstrated that derivatives of quinazoline can exhibit IC50 values ranging from 0.36 to 40.90 μM against various cancer cell lines, indicating significant cytotoxicity . For example, compounds structurally related to our target compound have shown effective inhibition against the MDA-MB-231 breast cancer cell line.
- Case Study : A study on hybrid quinazolinone compounds indicated that bulky substituents on the acetamide moiety enhance biological activity. The presence of methoxy groups has been correlated with increased potency against cancer cells .
Antibacterial Activity
Quinazoline derivatives also exhibit antibacterial properties. Research has shown that compounds with similar structures can act as selective inhibitors of bacterial tyrosine kinases, which are critical for bacterial survival and virulence .
Other Biological Activities
Beyond anticancer and antibacterial effects, quinazoline derivatives have been reported to possess:
- Urease Inhibition : Important for treating infections caused by urease-producing bacteria.
- COX Enzyme Inhibition : Relevant for anti-inflammatory applications.
- Antidiabetic Properties : Some derivatives have shown potential as DPP-IV inhibitors, which are beneficial in diabetes management .
Molecular Docking Studies
Molecular docking studies are essential for understanding how these compounds interact with biological targets. Recent studies employing docking simulations have provided insights into binding affinities and interaction modes with key enzymes involved in cancer and bacterial metabolism.
Q & A
Q. What are the critical steps and reagents required for synthesizing this compound?
The synthesis involves multi-step reactions starting with the quinazoline core functionalization. Key steps include:
- Sulfanyl-acetamide linkage formation : Use of sodium hydride as a base in dimethylformamide (DMF) to facilitate thiol coupling .
- Amide bond formation : Activation of carboxylic acid groups with carbodiimides (e.g., EDC/HOBt) for coupling with the oxolan-2-ylmethyl amine .
- Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) to isolate intermediates . Critical reagents include palladium catalysts for cross-coupling reactions and acetic anhydride for acetylation .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and confirm the absence of unreacted intermediates .
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula accuracy .
- Infrared (IR) Spectroscopy : Identification of functional groups like amide C=O stretches (~1650 cm⁻¹) and sulfanyl S-H/N-H bonds .
Q. What are the hypothesized biological targets based on structural features?
The quinazoline core is associated with kinase inhibition (e.g., EGFR), while the sulfanyl-acetamide moiety may enhance solubility and membrane permeability. The 3,5-dimethoxyphenyl group could modulate DNA intercalation, suggesting anticancer applications .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in sulfanyl coupling steps .
- Machine Learning : Train models on existing reaction datasets (e.g., ICReDD’s reaction path database) to predict optimal solvents, temperatures, and catalysts .
- Molecular Dynamics : Simulate solvent effects on intermediate stability to reduce by-product formation .
Q. How can contradictions in biological activity data across studies be resolved?
- Comparative Assays : Standardize in vitro models (e.g., use identical cancer cell lines like MCF-7 or HepG2) to minimize variability .
- Structural Analogs : Synthesize derivatives with modified methoxy or sulfanyl groups to isolate activity-contributing moieties .
- Meta-Analysis : Apply statistical tools (e.g., PCA) to reconcile discrepancies in IC₅₀ values from different labs .
Q. What experimental designs improve metabolic stability assessment?
- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and quantify degradation via HPLC-MS/MS .
- Stability Profiling : Test pH-dependent hydrolysis (e.g., simulate gastric/intestinal conditions) and photostability under UV light .
- Metabolite Identification : Use LC-QTOF-MS to detect phase I/II metabolites and propose degradation pathways .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Pharmacophore Modeling : Map the quinazoline core and sulfanyl group as essential for target binding .
- Fragment Replacement : Substitute the oxolan-2-ylmethyl group with bicyclic amines to enhance blood-brain barrier penetration .
- 3D-QSAR : Align derivatives in a CoMFA model to correlate steric/electronic properties with anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
